molecular formula C8H13BrN2 B13198573 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole

4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole

Cat. No.: B13198573
M. Wt: 217.11 g/mol
InChI Key: ORCFASNCSCSLFW-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a brominated alkyl chain at the 4-position of the pyrazole ring and a methyl group at the 1-position. The bromoalkyl substituent likely confers reactivity in cross-coupling reactions or nucleophilic substitutions, making it a candidate for pharmaceutical or agrochemical intermediates.

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-1-methylpyrazole

InChI

InChI=1S/C8H13BrN2/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4H2,1-2H3

InChI Key

ORCFASNCSCSLFW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=C1)C)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves the alkylation of 1-methyl-1H-pyrazole with a suitable bromoalkyl halide, specifically 3-bromo-2-methylpropyl bromide, under basic conditions to form the desired substituted pyrazole. The key steps are:

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of 3-bromo-2-methylpropyl bromide Typically via bromination of 2-methylpropan-1-ol or related precursors Requires control of regioselectivity
2 Alkylation of 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole + 3-bromo-2-methylpropyl bromide, base (e.g., sodium hydride, potassium tert-butoxide), solvent (DMF or THF), inert atmosphere Base deprotonates pyrazole nitrogen, facilitating nucleophilic substitution
3 Purification Column chromatography or recrystallization Ensures removal of unreacted starting materials and side products

The alkylation is typically conducted in an aprotic polar solvent such as dimethylformamide or tetrahydrofuran to enhance nucleophilicity of the pyrazole nitrogen and solubilize reactants. Strong bases like sodium hydride or potassium tert-butoxide are used to generate the pyrazole anion intermediate.

Reaction Conditions and Optimization

  • Temperature: Generally performed at room temperature to moderate heating (20–60°C) to balance reaction rate and minimize side reactions.
  • Stoichiometry: Slight excess of alkyl bromide (1.1–1.5 equivalents) to drive the reaction to completion.
  • Time: Reaction times vary from 2 to 24 hours depending on scale and conditions.
  • Inert atmosphere: Nitrogen or argon atmosphere is preferred to avoid moisture and oxidation.

Industrial Considerations

For scale-up, continuous flow reactors and automated purification systems can be employed to improve yield and reproducibility. Optimization focuses on minimizing by-products and maximizing atom economy.

Comparative Analysis with Related Pyrazole Derivatives

While direct literature on 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole is limited, analogous compounds such as 5-(3-bromo-2-methylpropyl)-1,3-dimethyl-1H-pyrazole have been synthesized using similar alkylation strategies. This supports the feasibility and robustness of the described method.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Impact on Reaction
Base Sodium hydride, potassium tert-butoxide Strong base needed for effective deprotonation
Solvent Dimethylformamide (DMF), tetrahydrofuran (THF) Polar aprotic solvents enhance nucleophilicity
Temperature 20–60 °C Higher temperatures increase rate but risk side reactions
Reaction time 2–24 hours Longer times improve conversion but may increase impurities
Alkyl bromide equivalents 1.1–1.5 eq Excess ensures complete alkylation
Purification method Column chromatography, recrystallization Essential for product purity

Research Findings and Observations

  • Alkylation of pyrazole nitrogen is highly regioselective under the described conditions.
  • The presence of the bromine atom on the alkyl chain is preserved during the reaction, enabling further functionalization if desired.
  • The use of aprotic solvents and strong bases is critical to avoid competing side reactions such as elimination or polyalkylation.
  • Purification by chromatography or recrystallization yields the compound in high purity suitable for downstream applications.

Chemical Reactions Analysis

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting the compound with sodium azide can yield the corresponding azide derivative.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohol or amine. For instance, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole has several scientific research applications across various fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: In biological research, the compound is used to study the effects of pyrazole derivatives on biological systems. It can be used as a probe to investigate enzyme activity, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic targets and mechanisms of action.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole (Analog) C₈H₁₃BrN₂ 217.11 Bromo-methylpropyl, 1-methyl High reactivity for alkylation
4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole C₉H₁₅ClN₂ 186.68 Chloro-dimethylpropyl Steric hindrance, lower reactivity
4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole C₉H₁₅BrN₂O 247.13 Methoxypropyl, 3,5-dimethyl Enhanced solubility, stability
4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole C₉H₇BrN₂O 239.07 Bromo, hydroxy, phenyl Polar, hydrogen-bonding capability

Key Observations:

  • Electronic Effects : Bromine’s larger atomic size compared to chlorine () may facilitate nucleophilic substitution reactions, whereas chlorine’s higher electronegativity could stabilize intermediates .
  • Steric Effects : Dimethylpropyl groups () hinder molecular flexibility, whereas methoxypropyl chains () balance steric bulk with polarity .
  • Biological Interactions : Aromatic substituents () enhance target binding in hydrophobic pockets, while aliphatic chains () favor membrane permeability .

Biological Activity

4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This compound, characterized by the presence of a bromine atom and a branched alkyl group, has garnered attention in medicinal chemistry and agrochemicals due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole is C8H10BrN2C_8H_{10}BrN_2, with a molecular weight of approximately 202.08 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms, which contributes to its unique chemical properties and biological activities.

Biological Activities

Numerous studies have identified various biological activities associated with pyrazole derivatives, including:

  • Anti-inflammatory Activity : Pyrazole compounds have shown significant anti-inflammatory effects. For instance, derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains and fungi. Compounds similar to 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole have been tested against strains like E. coli and Aspergillus niger, showing promising results .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in drug design. For example, some pyrazole derivatives have been identified as monoamine oxidase (MAO) inhibitors, which are significant in treating neurological disorders .

The mechanism of action for 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole is influenced by its structural features:

  • Binding Affinity : The presence of the bromine atom enhances the binding affinity to various biological targets, including enzymes and receptors. This interaction can modulate cellular processes and signaling pathways .
  • Receptor Modulation : The compound may function as a receptor modulator, influencing neurotransmitter systems or inflammatory pathways .

Case Studies

  • Anti-inflammatory Activity :
    • A study synthesized several pyrazole derivatives and tested their effects on TNF-α and IL-6 inhibition. Compounds exhibited up to 85% inhibition at concentrations comparable to standard drugs .
  • Antimicrobial Testing :
    • In vitro tests against Mycobacterium tuberculosis (MTB) showed significant inhibition by certain pyrazole derivatives at concentrations lower than conventional antibiotics .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleEffectiveness (IC50)Reference
Anti-inflammatory4-(3-bromo-2-methylpropyl)-...10 µM
Antimicrobial5-(3-bromo-2-methylpropyl)-...6.25 µg/mL
MAO InhibitionVarious pyrazole derivativesHigh activity

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